molecular formula C10H18N2OS B1491940 3-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide CAS No. 2098044-18-7

3-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide

Cat. No.: B1491940
CAS No.: 2098044-18-7
M. Wt: 214.33 g/mol
InChI Key: QJHVVZYCSDGGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide (CAS 2098044-18-7) is a high-purity propanamide derivative supplied with a guaranteed purity of 98% and is intended for Research Use Only . It is not intended for human or veterinary use . This compound is characterized by its unique molecular structure (C10H18N2OS, MW: 214.33 g/mol), which incorporates both a cyclopropyl group and a tetrahydrothiophene (thiolan-3-yl) moiety attached to the amide nitrogen . These structural features contribute to its significant potential in medicinal chemistry and drug discovery. With a molecular formula of C10H18N2OS and a molecular weight of 214.33 g/mol , this compound is a valuable building block in synthetic chemistry. It can be utilized as an intermediate in the synthesis of more complex molecules or as a precursor in the development of novel compounds with enhanced properties . In biological research, it serves as a tool for studying receptor-ligand interactions and evaluating enzyme inhibition in various metabolic pathways . Exclusive research data suggests this compound has promising biological activity. Studies on structurally similar analogs have demonstrated potent cytotoxic effects, inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the low micromolar range . While the exact mechanisms are under investigation, its activity may involve the inhibition of key enzymes like viral proteases, positioning it as a candidate for anticancer and antiviral drug development . The compound should be stored at 2-8°C to maintain stability . For specific handling and safety information, please refer to the relevant Safety Data Sheet.

Properties

IUPAC Name

3-amino-N-cyclopropyl-N-(thiolan-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2OS/c11-5-3-10(13)12(8-1-2-8)9-4-6-14-7-9/h8-9H,1-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHVVZYCSDGGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCSC2)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide is a compound with significant potential in medicinal chemistry due to its unique structural features, which include a cyclopropyl group and a tetrahydrothiophene moiety. Its molecular formula is C10H18N2OS, and it has a molecular weight of 214.33 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure contributes to its biological activity. The presence of the amino group enhances its interaction with biological targets, while the cyclopropyl and tetrahydrothiophene groups may influence its pharmacokinetics and bioavailability.

Anticancer Properties

Research indicates that derivatives of compounds similar to this compound exhibit promising anticancer activities. For instance, studies have shown that certain analogs can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) cells. These compounds demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects .

CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-70.48Apoptosis induction
5bU-9370.78Apoptosis induction
This compoundTBDTBDTBD

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit proteases critical for cancer cell survival.
  • Induction of apoptosis : Flow cytometry assays reveal that these compounds can trigger apoptotic pathways, increasing caspase activity within cancer cells .

Case Studies

  • Thrombin Inhibition : A study on related compounds demonstrated their ability to act as thrombin inhibitors, suggesting potential applications in anticoagulation therapy .
  • Hepatitis C Virus (HCV) : Some derivatives have been explored as protease inhibitors for HCV treatment, highlighting their antiviral potential .

Pharmacological Applications

The unique structure of this compound suggests several therapeutic applications:

  • Anticancer agents : Given the promising results in inducing apoptosis in cancer cells, further development as anticancer drugs is warranted.
  • Antiviral agents : The compound's ability to inhibit viral proteases positions it as a candidate for antiviral drug development.

Scientific Research Applications

Structural Characteristics

This compound features a cyclopropyl group and a tetrahydrothiophene moiety, which may contribute to its biological activity. The presence of an amino group suggests potential interactions with biological systems, particularly in medicinal chemistry.

Medicinal Chemistry

The structural features of 3-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide suggest potential use in drug discovery and development. Compounds with similar structures have been explored for their activity against various diseases, including:

  • Neurological Disorders : Compounds with amino and cyclic structures have been investigated for neuroprotective effects.
  • Anticancer Activity : Similar amides have shown promise in inhibiting cancer cell proliferation.

Biological Research

This compound could serve as a tool in biological research, particularly in studies involving:

  • Receptor Binding Studies : The ability to bind to specific receptors could be evaluated, contributing to the understanding of receptor-ligand interactions.
  • Enzyme Inhibition : Investigating its potential as an inhibitor for specific enzymes involved in metabolic pathways.

Synthetic Chemistry

In synthetic chemistry, this compound may be utilized as an intermediate in the synthesis of more complex molecules or as a precursor in the development of novel compounds with enhanced properties.

Case Studies and Research Findings

While specific case studies on this exact compound are scarce, research on related compounds can provide insights:

Study FocusFindings
Neuroprotective AgentsResearch has indicated that compounds with similar structural motifs exhibit neuroprotective properties through modulation of neurotransmitter systems.
Anticancer CompoundsStudies have shown that amides can inhibit tumor growth by interfering with cell cycle progression.

Comparison with Similar Compounds

Propanamide derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of structurally related compounds:

Structural and Functional Group Variations

a) 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide
  • Structure : Contains a hydroxy group at the C3 position, a methyl group on the amide nitrogen, and a thiophene ring.
  • Molecular Formula: C₁₁H₁₃FNOS (as per regulatory documentation) .
  • Applications : Used as a reference standard in pharmaceutical analysis due to its stability and compliance with USP/EMA/JP/BP guidelines .
b) S-1: 3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide
  • Structure: Features a fluorophenoxy group, a nitro substituent, and a trifluoromethyl group.
  • Applications : Acts as a selective androgen receptor modulator (SARM), highlighting the role of electron-withdrawing groups (e.g., nitro, CF₃) in enhancing receptor binding .
  • Key Difference: The nitro and trifluoromethyl groups improve metabolic stability but may reduce aqueous solubility compared to the amino group in the target compound.
c) N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide
  • Structure : Includes a phenylsulfonamido group and a nitro-substituted phenyl ring.
  • Physical Properties : Melting point differences between precursor and product indicate structural modifications influence crystallinity .
  • Key Difference : The sulfonamido group introduces hydrogen-bonding capabilities, which may enhance intermolecular interactions in solid-state formulations.
d) DTPA-N-(2-aminoethyl)-3-(4-ethoxyphenyl)propanamide
  • Structure : Combines a DTPA (diethylenetriaminepentaacetic acid) chelator with a 4-ethoxyphenyl-propanamide moiety.
  • Applications : Intermediate for MRI contrast agents, demonstrating the utility of propanamide derivatives in medical imaging .
  • Key Difference: The DTPA chelator enables metal ion binding, a feature absent in the target compound but critical for diagnostic applications.
e) N-Propyl Propanamide
  • Structure : Simplest analog with a propyl group on the amide nitrogen.
  • Molecular Formula: C₆H₁₃NO .
  • Applications : Used in agrochemicals and polymer synthesis due to its stability and solubility .
  • Key Difference : The lack of aromatic or heterocyclic rings reduces steric hindrance, favoring industrial applications over targeted biological activity.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Target Compound* C₉H₁₆N₂OS ~212.3 (calculated) Cyclopropyl, tetrahydrothiophen-3-yl Potential pharmaceuticals, materials
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide C₁₁H₁₃FNOS 199.22 Hydroxy, methyl, thiophene Pharmaceutical reference standard
S-1 (SARMs) C₁₉H₁₇F₄N₂O₄ 404.35 Nitro, CF₃, fluorophenoxy Androgen receptor modulation
N-Propyl Propanamide C₆H₁₃NO 115.18 Propyl Agrochemicals, polymers

*Calculated based on structural analysis.

Preparation Methods

Amide Formation via Carbodiimide Coupling

Step Reagents/Conditions Description
a) Starting amino acid derivative (e.g., L-norvaline) Initial substrate for amide synthesis
b) 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBT), inert solvent (e.g., dichloromethane), room temperature, 6-24 h Activation of carboxylic acid for amide bond formation
c) N,O-dimethylhydroxylamine hydrochloride, tertiary base (N-methylmorpholine), 0-5°C to room temperature, 12-24 h Formation of N-methoxy-N-methyl amide intermediate
  • The reaction mixture is cooled initially to 0-5°C before addition of the tertiary base and hydroxylamine derivative to control reactivity and selectivity.
  • The product is isolated by conventional methods such as extraction and crystallization.

Reduction to Aldehyde Intermediate

Step Reagents/Conditions Description
d) Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), -20 to -30°C Reduction of N-methoxy-N-methyl amide to aldehyde intermediate
e) Work-up by conventional means Isolation of aldehyde for subsequent reaction
  • The aldehyde is typically used without further purification to maintain yield and efficiency.

Cyclopropyl Isocyanide Addition

Step Reagents/Conditions Description
f) Cyclopropylisocyanide, acetic acid, inert solvent (e.g., methylene chloride), 0-5°C to 25-30°C, 16-24 h Addition of cyclopropyl isocyanide to aldehyde intermediate forming cyclopropyl-substituted amide
  • The reaction temperature is carefully controlled to optimize yield and stereoselectivity.
  • After reaction completion, the mixture is neutralized (e.g., sodium bicarbonate) and product isolated.

Hydrolysis and Hydrogenation

Step Reagents/Conditions Description
g) Aqueous base (sodium hydroxide or lithium hydroxide), protic solvent (methanol), 0-5°C to room temperature, 16-24 h Hydrolysis of acetoxy or protecting groups to free hydroxy or amino functionalities
h) Hydrogen gas (H2), palladium catalyst (Pd(OH)2 or Pd/C), room temperature, 40-60 psi Catalytic hydrogenation to remove protecting groups and finalize amine formation
  • The hydrogenation step is critical for deprotection and obtaining the final free amine compound.
  • The catalyst is removed by filtration, and the product is isolated by solvent removal under reduced pressure.

Summary Table of Key Reaction Steps

Step No. Reaction Type Reagents/Conditions Key Intermediate/Product Notes
1 Amide bond formation EDCI, HOBT, N-methylmorpholine, N,O-dimethylhydroxylamine hydrochloride, DCM, RT N-methoxy-N-methyl amide Controlled temperature for selectivity
2 Reduction LiAlH4, THF, -20 to -30°C Aldehyde intermediate Used crude in next step
3 Cyclopropyl isocyanide addition Cyclopropylisocyanide, AcOH, DCM, 0-30°C Cyclopropyl-substituted amide Neutralization post reaction
4 Hydrolysis NaOH or LiOH, MeOH, 0-30°C Hydrolyzed intermediate Removal of protecting groups
5 Hydrogenation H2, Pd(OH)2 or Pd/C, RT, 40-60 psi Final this compound Catalyst filtration and solvent removal

Research Findings and Advantages

  • The synthetic route yields a single diastereomer, facilitating purification and characterization on a large scale, which is advantageous for industrial and research applications.
  • The use of mild reaction conditions (room temperature to slightly elevated temperatures) and common reagents enhances reproducibility and scalability.
  • The methodology allows incorporation of the cyclopropyl group late in the synthesis, improving overall yield and stereochemical control.
  • The process avoids harsh conditions that could degrade sensitive functional groups such as the tetrahydrothiophene moiety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide

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